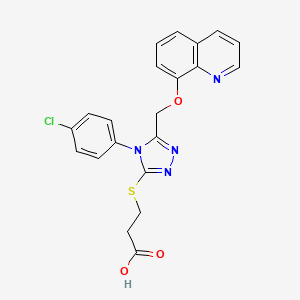

3-((4-(4-chlorophenyl)-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid

Description

Properties

IUPAC Name |

3-[[4-(4-chlorophenyl)-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN4O3S/c22-15-6-8-16(9-7-15)26-18(24-25-21(26)30-12-10-19(27)28)13-29-17-5-1-3-14-4-2-11-23-20(14)17/h1-9,11H,10,12-13H2,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIQEBSULUACED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OCC3=NN=C(N3C4=CC=C(C=C4)Cl)SCCC(=O)O)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(4-chlorophenyl)-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

Introduction of the Quinoline Moiety: The quinoline group is introduced via nucleophilic substitution reactions, often using quinoline derivatives and suitable leaving groups.

Attachment of the Chlorophenyl Group: The chlorophenyl group is incorporated through electrophilic aromatic substitution reactions.

Formation of the Thioether Linkage: The thioether linkage is formed by reacting thiol groups with appropriate alkylating agents.

Final Coupling and Acid Formation: The final step involves coupling the intermediate compounds and introducing the propanoic acid moiety through esterification or hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-((4-(4-chlorophenyl)-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups, such as nitro groups, to amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline and chlorophenyl moieties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

The compound has shown promising results in anticancer studies. Research indicates that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, quinoline derivatives have been noted for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: In Vitro Activity

In a study assessing the efficacy of triazole derivatives against breast cancer cells (MCF-7), it was found that specific modifications in the molecular structure enhanced the anticancer properties significantly. The compound's ability to target specific pathways involved in tumor growth makes it a candidate for further investigation in cancer therapy .

Antimicrobial Properties

Compounds containing triazole rings are known for their antimicrobial activities, which extend to antifungal and antibacterial effects. The presence of the quinoline moiety in the structure enhances its interaction with microbial targets, potentially disrupting their cellular processes .

Case Study: Antifungal Activity

Research has demonstrated that similar triazole compounds exhibit superior antifungal activity compared to traditional antifungal agents like bifonazole. The mechanism involves inhibition of fungal cell wall synthesis, making it a viable candidate for treating resistant fungal infections .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Triazole derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a potential role in managing conditions characterized by chronic inflammation .

Case Study: In Vivo Studies

In vivo studies on animal models have shown that certain derivatives can reduce inflammation markers significantly, indicating their potential use in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the quinoline or triazole moieties can significantly alter biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased potency against cancer cells |

| Alteration of side chains | Enhanced solubility and bioavailability |

Mechanism of Action

The mechanism of action of 3-((4-(4-chlorophenyl)-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The quinoline and triazole moieties are often key to its binding affinity and specificity, while the chlorophenyl group may enhance its lipophilicity and cellular uptake.

Comparison with Similar Compounds

Key Observations :

- However, analogous triazole derivatives (e.g., trimethoxyphenyl-substituted triazoles) are synthesized via InCl₃-catalyzed alkylation of triazole thiols with halides . In contrast, benzopyranone-triazole hybrids are prepared via Schiff base condensation without catalysts .

Table 2: Activity Comparison of Triazole Derivatives

Key Observations :

- However, its efficacy remains unverified, whereas benzopyranone-triazole hybrids show measurable but modest antiviral activity at high concentrations .

- Solubility and Bioavailability: The propanoic acid group in the target compound likely improves aqueous solubility compared to non-polar derivatives (e.g., trimethoxyphenyl-triazoles), which could enhance pharmacokinetics.

Physicochemical Properties

- LogP: The quinoline and chlorophenyl groups increase hydrophobicity (predicted LogP > 3), but the propanoic acid moiety counterbalances this, reducing LogP compared to fully non-polar analogs.

Biological Activity

The compound 3-((4-(4-chlorophenyl)-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid is a novel derivative of 1,2,4-triazole that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its anti-inflammatory, antimicrobial, and cytotoxic properties.

Chemical Structure

The compound is characterized by a complex structure that includes:

- A triazole ring

- A quinoline moiety

- A propanoic acid side chain

- A chlorophenyl substituent

This unique combination of functional groups is believed to contribute to its diverse biological activities.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro tests using peripheral blood mononuclear cells (PBMCs) demonstrated that this compound significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, at a concentration of 100 µg/mL, it reduced TNF-α levels by approximately 44% to 79% compared to control groups .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In a study evaluating various derivatives of triazole compounds, those containing the quinoline moiety exhibited enhanced activity against a range of bacteria and fungi. The presence of the propanoic acid group was noted to influence the antibacterial efficacy positively but reduced activity compared to similar compounds lacking this group .

3. Cytotoxicity and Antiproliferative Effects

Cytotoxicity assays conducted on cancer cell lines (such as melanoma and breast cancer) revealed that the compound exhibited selective cytotoxic effects. The MTT assay indicated that it could inhibit cell proliferation effectively, with significant reductions in cell viability observed at higher concentrations . Notably, compounds with similar structures have been identified as potential candidates for further development in cancer therapy due to their ability to target malignant cells selectively.

Case Study 1: In Vitro Evaluation on PBMCs

A study focused on evaluating the effects of various triazole derivatives on PBMCs demonstrated that the compound significantly modulated immune responses. It was observed that while inhibiting pro-inflammatory cytokines like IFN-γ at high doses, it also enhanced IL-10 production at lower concentrations, indicating a dual role in regulating inflammation and immune response .

Case Study 2: Antimicrobial Testing

In another study assessing the antimicrobial activity of quinoline-based triazole derivatives, the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting its potential use as an alternative therapeutic agent in treating infections .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound:

Q & A

Q. Characterization of Intermediates :

- NMR Spectroscopy : H and C NMR validate regiochemistry and substituent positions. For instance, aromatic proton signals in the 7.0–8.5 ppm range confirm quinoline incorporation .

- Elemental Analysis : Ensures purity and stoichiometric accuracy (e.g., C, H, N, S content within ±0.4% of theoretical values) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) .

Which spectroscopic techniques are critical for confirming the structure of this compound, and how should data inconsistencies be resolved?

Basic Research Question

- Key Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm for the carboxylic acid, C-S stretch at ~600–700 cm) .

- NMR : H NMR distinguishes aromatic protons (quinoline vs. chlorophenyl), while C NMR confirms carbonyl and triazole carbons .

- X-ray Crystallography (if crystalline): Resolves absolute configuration and packing interactions .

Q. Addressing Data Contradictions :

- Cross-validate using multiple techniques (e.g., NMR and MS consistency for molecular weight).

- Re-examine reaction conditions if unexpected peaks arise (e.g., byproducts from incomplete substitution) .

- Compare experimental data with computational predictions (DFT for NMR chemical shifts) .

How can researchers investigate the mechanism of action of this compound in biological systems?

Advanced Research Question

- Enzyme Inhibition Assays : Test activity against target enzymes (e.g., kinases or proteases) using fluorogenic substrates. outlines protocols for measuring IC values via dose-response curves .

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and active sites (e.g., quinoline moiety binding to hydrophobic pockets) .

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization via confocal microscopy .

What strategies optimize reaction yields for the quinolin-8-yloxy substitution step?

Advanced Research Question

- Microwave-Assisted Synthesis : highlights reduced reaction times (from hours to minutes) and improved yields (e.g., 80% vs. 50% under conventional heating) for triazole derivatives .

- Catalytic Systems : Use Cu(I) catalysts for Ullmann-type coupling to enhance regioselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of quinoline intermediates .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

- QSAR Studies : Correlate substituent electronic properties (Hammett constants) with bioactivity data to predict optimal groups .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP for membrane permeability) .

- Dynamics Simulations : MD simulations (e.g., GROMACS) evaluate binding stability over time .

How should researchers address discrepancies between theoretical and experimental spectroscopic data?

Advanced Research Question

- Re-examine Solvent Effects : Solvent polarity can shift NMR peaks (e.g., DMSO vs. CDCl) .

- Check for Tautomerism : Triazole-thione/thiol tautomers may cause unexpected H NMR splitting patterns .

- Validate via Isotopic Labeling : H or C-labeled analogs confirm peak assignments .

What methodologies are recommended for establishing structure-activity relationships (SAR) in this compound class?

Advanced Research Question

- Analog Synthesis : Systematically vary substituents (e.g., 4-chlorophenyl → 4-fluorophenyl) and test bioactivity .

- Pharmacophore Mapping : Identify critical moieties (e.g., quinolin-8-yloxy for target binding) using software like Schrödinger .

- Free-Wilson Analysis : Quantify contributions of individual substituents to activity .

What in vitro assays are suitable for evaluating the compound’s biological activity?

Advanced Research Question

- Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative strains .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculation .

- Enzyme-Linked Assays : Fluorimetric detection of protease/kinase inhibition (e.g., trypsin or EGFR kinase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.